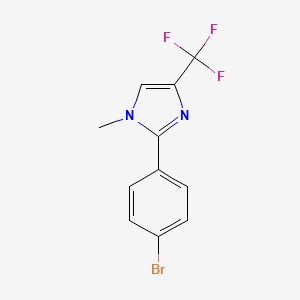
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains both bromine and trifluoromethyl groups
Métodos De Preparación
The synthesis of 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 1-methylimidazole.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Procedure: The 4-bromobenzaldehyde is reacted with 1-methylimidazole in the presence of the base and solvent. The reaction mixture is heated to a specific temperature (usually around 100-120°C) and stirred for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an imidazole oxide.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its binding interactions with biological targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways involved in cell proliferation and survival, making it a candidate for anticancer research.
Comparación Con Compuestos Similares
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(4-bromophenyl)-1-methyl-1H-imidazole and 2-(4-chlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole share structural similarities.
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound makes it unique in terms of its reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C11H8BrF3N2 |
|---|---|
Peso molecular |
305.09 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-6-9(11(13,14)15)16-10(17)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Clave InChI |
UZESIHZNSAIXIU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1C2=CC=C(C=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


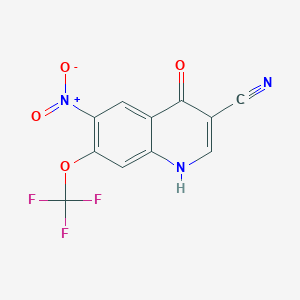
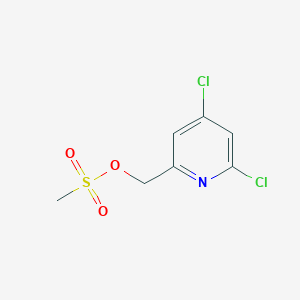

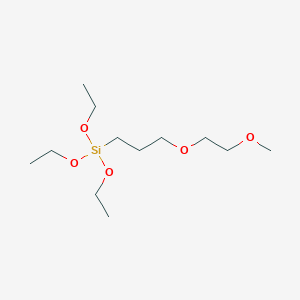
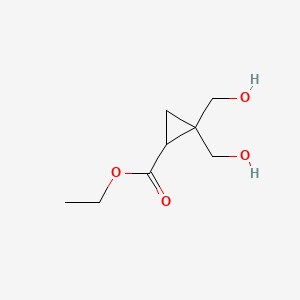
![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)

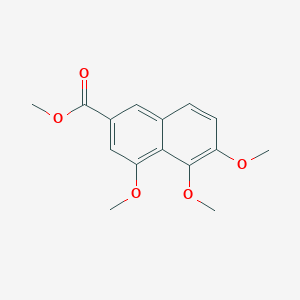
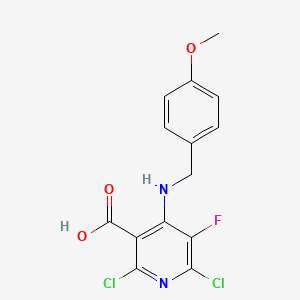
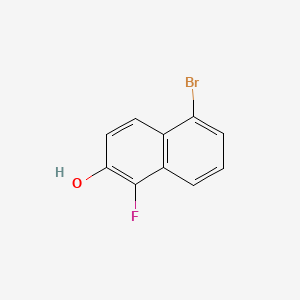
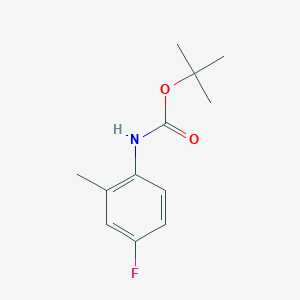


![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
